(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Overview
Description
(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a useful research compound. Its molecular formula is C16H21N5 and its molecular weight is 283.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Microwave Irradiative Synthesis : (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine derivatives have been synthesized using microwave irradiative cyclocondensation, showing potential for more efficient chemical synthesis methods (Deohate & Palaspagar, 2020).
Stability and Structure Analysis : Studies on similar pyrimidinaminides, focusing on the stabilization effects based on substitution patterns and reaction conditions, provide insights into the chemical properties and stability of related compounds (Schmidt, 2002).
Complex Formation and Electronic Structure : Investigations into the formation of hydrogen-bonded structures in related pyrimidin-amine compounds contribute to the understanding of intermolecular interactions and electronic structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Biological and Pharmacological Research
Antimicrobial and Antifungal Activities : Several studies have explored the antimicrobial and antifungal potential of pyrimidine derivatives. These include evaluations against specific fungi like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017), as well as broader antimicrobial screening against various bacterial and fungal strains (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Plant Growth Stimulation : Research on derivatives of this compound has shown pronounced plant growth stimulating effects, indicating potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Properties
IUPAC Name |
4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-10-7-11(2)20-16(19-10)21-13-8-12(3)18-15(9-13)14-5-4-6-17-14/h7-9,14,17H,4-6H2,1-3H3,(H,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHMWZMDAIAJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=NC(=C2)C)C3CCCN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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